molecular formula C23H32N2O5 B141558 (2S,3aS,6aS)-1-((2R)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid CAS No. 129939-65-7

(2S,3aS,6aS)-1-((2R)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid

Cat. No. B141558
M. Wt: 416.5 g/mol
InChI Key: HDACQVRGBOVJII-HTDHLNIYSA-N
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Description

The compound “(2S,3aS,6aS)-1-((2R)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid” is also known as Ramipril . It is an angiotensin-converting enzyme (ACE) inhibitor .


Synthesis Analysis

The synthesis of Ramipril has been reported in various patents. The first synthesis was reported in EP 79022, where a compound was coupled with another compound through activation using hydroxybenzotriazole . Over the years, improvements in the synthetic protocol have been realized, particularly by activating the compound as the halogenide .


Molecular Structure Analysis

The molecular formula of Ramipril is C23H32N2O5 . More detailed structural information can be obtained from various chemical databases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ramipril have been described in the patents. The reactions involve the coupling of two compounds, one of which is activated for the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ramipril can be found in various chemical databases .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

The compound "(2S,3aS,6aS)-1-((2R)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid" and its derivatives have been a focal point of chemical synthesis and reaction studies. Research has demonstrated various synthesis methods and chemical reactions involving similar structures. For instance, the synthesis of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates through nucleophilic addition to N-Acyliminium, where heterocyclic ring formation is assumed to occur via unstable N-acyliminium intermediates, resulting in stable adducts from nucleophilic addition (Seo et al., 1994). Another study discussed the novel synthetic route from 1-substituted 2-aminopyrroles, leading to the formation of 1H-pyrrolo[2,3-b]pyridines with ethyl ethoxymethylenemalonate (Andrew et al., 1975).

Chemical Transformations and Derivatives

The compound's derivatives have been part of studies focusing on chemical transformations and the synthesis of novel fused systems. For example, the preparation of various thieno[2,3-b]pyridine derivatives and their reaction with certain carbonyl compounds to give tetrahydropyridothienopyrimidine derivatives, leading to the formation of critical compounds used as synthons for other fused polyheterocyclic systems (E. A. Bakhite et al., 2005). Additionally, the synthesis and transformations of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds have been studied, revealing various reaction pathways and product formations (T. Kurihara et al., 1983).

properties

IUPAC Name

(2S,3aS,6aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACQVRGBOVJII-HTDHLNIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3aS,6aS)-1-((2R)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid

CAS RN

129939-65-7
Record name Ramipril impurity I [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129939657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S,R,S,S,S)-EPIMER OF RAMIPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7CEJ08B2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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